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Introduction
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis,

offering mild and selective methods for a variety of transformations. Among these,

[Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a versatile and

commercially available reagent. One of its key applications is the oxidative rearrangement of

arylalkenes, which provides a straightforward and efficient route to valuable α-aryl ketones.[1]

[2][3] This reaction proceeds under mild conditions, tolerates a range of functional groups, and

offers a high degree of regioselectivity, making it a valuable method in the synthesis of

pharmaceuticals and other complex organic molecules.[1]

This document provides detailed application notes on the oxidative rearrangement of

arylalkenes using HTIB, including a summary of its scope, a proposed mechanism, and

comprehensive experimental protocols.

Reaction Scope and Applications
The oxidative rearrangement of arylalkenes with HTIB is a general and high-yielding

transformation.[1][4] The reaction is typically carried out in 95% methanol at room temperature

and is applicable to a variety of both acyclic and cyclic arylalkenes.[1] This method allows for

the regioselective synthesis of isomeric α-aryl ketones by carefully choosing the starting

alkene.[1] For instance, the reaction of 2-phenyl-1-pentene yields 1-phenyl-2-pentanone, while
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its isomer, 2-phenyl-2-pentene, provides 3-phenyl-2-pentanone, with no cross-contamination of

the isomeric products.[1]

The reaction has been successfully applied to a range of substituted arylalkenes, including

those with different aryl groups and varying alkyl substituents.[1] The versatility of HTIB

extends beyond this specific rearrangement, as it is also utilized in α-oxidation of carbonyl

compounds, ring contractions and expansions, and the synthesis of iodonium salts.[5][6]

Data Presentation
The following tables summarize the results of the oxidative rearrangement of various

arylalkenes with HTIB in 95% methanol.[1]

Table 1: Oxidative Rearrangement of Acyclic Arylalkenes with HTIB[1]

Substrate Product Time (min) Yield (%)

2-Phenyl-1-propene 1-Phenyl-2-propanone 20 85

2-Phenyl-1-butene 1-Phenyl-2-butanone 20 87

2-Phenyl-2-butene 3-Phenyl-2-butanone 30 82

2-Phenyl-1-pentene 1-Phenyl-2-pentanone 20 88

2-Phenyl-2-pentene 3-Phenyl-2-pentanone 30 75

1,1-Diphenylethylene Deoxybenzoin 15 92

Table 2: Oxidative Rearrangement of Cyclic Arylalkenes with HTIB[1]
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Substrate Product Time (min) Yield (%)

1-Phenylcyclohexene
2-

Phenylcyclohexanone
30 78

1-Phenylcyclopentene

2-

Phenylcyclopentanon

e*

45 43

1-Phenylcycloheptene

2-

Phenylcycloheptanon

e

30 72

*Product isolated after hydrolysis of the intermediate dimethylketal.[1]

Reaction Mechanism
The proposed mechanism for the oxidative rearrangement of arylalkenes with HTIB in

methanol involves an initial electrophilic attack of the hypervalent iodine reagent on the double

bond. This is followed by nucleophilic participation of the solvent (methanol) and a 1,2-aryl

migration to yield the final α-aryl ketone product after hydrolysis.

Reaction Pathway

Arylalkene Iodonium Ion Intermediate+ HTIB

HTIB (PhI(OH)OTs)

Oxonium Ion Intermediate+ MeOH Carbocation Intermediate- PhI, - TsOH α-Aryl Ketone1,2-Aryl Shift

Tautomerization & Hydrolysis
MeOH

H₂O (from 95% MeOH) Hydrolysis

Click to download full resolution via product page
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Caption: Proposed mechanism for the HTIB-mediated oxidative rearrangement of arylalkenes.

Experimental Protocols
General Procedure for the Oxidative Rearrangement of Arylalkenes with HTIB[1]

This protocol is a representative example for the synthesis of 1-phenyl-2-pentanone from 2-

phenyl-1-pentene.

Materials:

[Hydroxy(tosyloxy)iodo]benzene (HTIB)

Arylalkene (e.g., 2-phenyl-1-pentene)

95% Methanol (Methanol/Water 95:5 v/v)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄)

Magnetic stirrer and stir bar

Round-bottom flask

Rotary evaporator

Separatory funnel

Procedure:

To a magnetically stirred solution of the arylalkene (e.g., 2-phenyl-1-pentene, 1.60 g, 10.9

mmol) in 95% methanol (45 mL) in a round-bottom flask, add crystalline HTIB (3.92 g, 10

mmol) in one portion at room temperature. A slight exotherm may be observed.
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Stir the reaction mixture at room temperature. The completion of the reaction can be

monitored by a negative starch-iodide test (a drop of the reaction mixture added to an

aqueous solution of potassium iodide should not produce a dark color). Reaction times

typically range from 15 to 45 minutes.[1]

Once the reaction is complete, concentrate the solution under reduced pressure using a

rotary evaporator to remove the methanol.

Partition the remaining oily residue between dichloromethane (40 mL) and water (40 mL) in a

separatory funnel.

Separate the layers, and wash the organic layer sequentially with water (2 x 40 mL) and

brine (35 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to afford the crude α-aryl ketone.

The crude product can be further purified by standard methods such as column

chromatography or distillation if necessary.

Workflow Diagram:
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Caption: General experimental workflow for the oxidative rearrangement of arylalkenes.
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Conclusion
The oxidative rearrangement of arylalkenes using HTIB is a robust and reliable method for the

synthesis of α-aryl ketones. Its operational simplicity, mild reaction conditions, and broad

substrate scope make it an attractive tool for synthetic chemists in both academic and industrial

settings. The detailed protocols and tabulated data provided herein should serve as a valuable

resource for researchers looking to implement this methodology in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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